molecular formula C8H5BrO2 B103412 6-bromo-3H-isobenzofuran-1-one CAS No. 19477-73-7

6-bromo-3H-isobenzofuran-1-one

Cat. No. B103412
CAS RN: 19477-73-7
M. Wt: 213.03 g/mol
InChI Key: BELKVKMBIAENSA-UHFFFAOYSA-N
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Description

6-Bromo-3H-isobenzofuran-1-one is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring structure with various substituents. The presence of a bromine atom in the molecule suggests potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds, such as 3-(bromomethylene)isobenzofuran-1(3H)-ones, has been achieved starting from phthalic anhydrides. A key step in the synthesis involves a debrominative decarboxylation or a bromodecarboxylation reaction. This method provides a pathway to create compounds that can interfere with microbial communication and biofilm formation, as investigated in the context of Staphylococcus epidermidis . Additionally, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids has been developed, which proceeds through a regioselective 5-exo-dig bromocyclization and can be further elaborated via palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

Investigations into the crystal structure of a novel isobenzofuran derivative, specifically 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, have been conducted. The compound was characterized using various techniques including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction. The crystal structure was determined to be in the triclinic space group P-1 with specific unit-cell parameters, indicating a well-defined molecular geometry .

Chemical Reactions Analysis

The reactivity of isobenzofuran derivatives has been explored in various chemical reactions. For instance, the synthesis of 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates was achieved using a sequential one-pot procedure involving the Sonogashira coupling-benzannulation reaction. This showcases the potential of brominated isobenzofuran compounds to participate in complex organic transformations . Moreover, the synthesis of 6-Bromo-4-methylbenzofuroxan was prepared by the thermal decomposition of a related azide, demonstrating the versatility of brominated isobenzofuran compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3H-isobenzofuran-1-one and its derivatives are influenced by the presence of the bromine atom and the fused ring structure. The bromine atom can act as a reactive site for further chemical modifications, as seen in the synthesis of various benzofuran derivatives . The molecular rearrangement of such compounds can be influenced by substituents like methyl groups and bromine, which may act as barriers against rapid molecular rearrangement, allowing for the observation of different chemical shifts at room temperature .

Safety And Hazards

When handling 6-bromo-3H-isobenzofuran-1-one, it is recommended to wear suitable personal protective equipment, including a mask/respirator, gloves/gauntlets, protective clothing, and eye protection .

Future Directions

The future directions for the study of 6-bromo-3H-isobenzofuran-1-one and related compounds could involve further exploration of their synthesis methods, particularly in environmentally friendly conditions . Additionally, more research could be conducted to investigate the biological activities of these compounds, such as their anti-platelet properties .

properties

IUPAC Name

6-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELKVKMBIAENSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294268
Record name 6-bromo-3H-isobenzofuran-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80294268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3H-isobenzofuran-1-one

CAS RN

19477-73-7
Record name 19477-73-7
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Record name 6-bromo-3H-isobenzofuran-1-one
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Record name 6-bromo-1,3-dihydro-2-benzofuran-1-one
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Synthesis routes and methods I

Procedure details

A solution of NaNO2 (2.2 g, 0.040 mol) in H2O (22 mL) was added to a mixture of 6-aminoisobenzofuran-1(3H)-one (5.0 g, 0.030 mol) in HBr (70 mL, 48%) over 5 min at 0° C. The mixture was stirred for 20 minutes and was then pipetted into an ice cold solution of CuBr (22.0 g, 0.210 mol) in HBr (48%, 23 mL). The resulting dark brown mixture was stirred for 20 min and was then diluted with H2O (200 mL) to produce an orange precipitate. The precipitate was filtered off and was treated with saturated NaHCO3. The mixture was extracted with ethyl acetate (20 mL×3). The organic layer was dried over Na2SO4 and evaporated in vacuo to give 6-bromoisobenzofuran-1(3H)-one (5.4 g, 84%). 1H NMR (300 MHz, CDCl3) δ 8.05 (d, J=1.8, 1H), 7.80 (dd, J=8.1, 1.8, 1H), 7.39 (d, J=8.1, 1H), 5.28 (s, 2H).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
23 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6-Amino-1(3H)-isobenzofuranone (3.0 g, 20 mmol) obtained from Example 26-(1) was dissolved in a mixture of 47% aqueous hydrobromic acid solution (15 ml) and water (15 ml), then the mixture was cooled to 0° C., and a solution of sodium nitrite (1.45 g, 21 mmol) in water (7 ml) was slowly added thereto. Further, a solution of copper (I) bromide (3.6 g, 25 mmol) dissolved in 47% aqueous hydrobromic acid solution (10 ml) was added to the reaction mixture, and the resulting mixture was stirred at 80° C. for 20 minutes. After cooling the mixture, the liberated product was collected by filtration and then washed with water. The obtained pale brown solid was dissolved in ethyl acetate, then the insoluble material was removed by filtration, and the filtrate was washed successively with a 1N aqueous solution of hydrochloric acid, an aqueous solution of sodium hydrogen carbonate, and an aqueous solution of sodium chloride, and then dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to afford the title compound (3.57 g, 84% yield) as a crystalline solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
catalyst
Reaction Step Three
Yield
84%

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